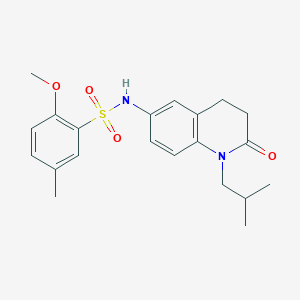
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative with a complex structure that includes a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure can be dissected into several key components:
- Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.
- Sulfonamide Group : Characterized by the presence of a sulfonyl group attached to an amine, which is critical for its biological functions.
- Methoxy and Methyl Substituents : These groups may influence the compound's solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 345.42 g/mol |
| CAS Number | 941991-60-2 |
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways associated with cancer cell survival and resistance.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds within the same class have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780) cells. These studies suggest that the compound may induce apoptosis and inhibit cell growth through specific molecular pathways .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluating the cytotoxic effects of related tetrahydroquinoline derivatives found that certain analogs exhibited potent activity against MDA-MB-468 cells (a triple-negative breast cancer line), outperforming traditional EGFR inhibitors like gefitinib .
- The mechanism was linked to the inhibition of PI3Kβ signaling pathways, which are crucial for tumor growth and survival.
-
Synergistic Effects :
- Combinational treatments involving similar compounds have demonstrated enhanced efficacy when used alongside conventional chemotherapy agents, indicating potential for overcoming drug resistance in cancer therapies .
Potential Applications
This compound holds promise for various therapeutic applications:
- Anticancer Therapy : Due to its ability to modulate key signaling pathways involved in tumor growth.
- Antimicrobial Activity : As with many sulfonamides, it may possess antibacterial properties that warrant further investigation.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)13-23-18-8-7-17(12-16(18)6-10-21(23)24)22-28(25,26)20-11-15(3)5-9-19(20)27-4/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXFHLNPZTAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














